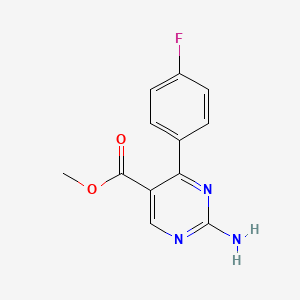

Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate

Overview

Description

Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Mechanism of Action

Target of Action

Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . They have been studied for their neuroprotective and anti-inflammatory activity on human microglia and neuronal cell models .

Mode of Action

It is known that pyrimidine derivatives can interact with various targets in the cell, leading to different biological effects . For instance, some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

It has been observed that pyrimidine derivatives can inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways are crucial in various cellular processes, including inflammation and cell death.

Result of Action

Some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties . They have been found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Analysis

Biochemical Properties

Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as nitric oxide synthase and tumor necrosis factor-α (TNF-α) production . These interactions suggest that this compound may have anti-inflammatory properties.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the NF-kB signaling pathway, which plays a critical role in regulating immune responses and inflammation . Additionally, it has been shown to reduce the expression of apoptosis markers such as cleaved caspase-3 in neuronal cells, indicating its potential neuroprotective effects .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific active residues of proteins such as ATF4 and NF-kB, inhibiting their activity and thereby reducing inflammation and apoptosis . This compound also inhibits endoplasmic reticulum (ER) stress, which is a significant factor in various neurodegenerative diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that it can maintain its neuroprotective and anti-inflammatory effects for several days in vitro .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant neuroprotective and anti-inflammatory effects without noticeable toxicity . At higher doses, some adverse effects such as hepatotoxicity and nephrotoxicity have been reported . These findings highlight the importance of optimizing the dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity and contribute to its overall effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It has been observed to accumulate in certain tissues, such as the brain and liver, where it exerts its therapeutic effects . The compound’s distribution is influenced by factors such as its lipophilicity and the presence of specific transporters .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and the endoplasmic reticulum . Its activity and function are influenced by its subcellular localization, as it can interact with different biomolecules in these compartments . Post-translational modifications and targeting signals play a role in directing the compound to specific organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate typically involves the reaction of 4-fluoroaniline with ethyl cyanoacetate in the presence of a base, followed by cyclization and esterification steps. The reaction conditions often include the use of solvents such as ethanol and catalysts like sodium ethoxide. The reaction mixture is usually heated to reflux to facilitate the formation of the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be adjusted to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the fluorophenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential anti-inflammatory, antiviral, and anticancer properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate

- Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group and the fluorophenyl ring enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Biological Activity

Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique structural features that confer significant biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 247.23 g/mol

The compound features an amino group at position 2, a fluorophenyl group at position 4, and a methyl ester at position 5 of the pyrimidine ring. These functional groups are critical for its interaction with biological targets.

Target Interactions : The compound primarily interacts with various enzymes and proteins involved in inflammatory and apoptotic pathways. Notably, it has been shown to inhibit:

- Nitric oxide synthase

- Tumor necrosis factor-alpha (TNF-α) production

- The NF-kB signaling pathway

These interactions suggest its potential as an anti-inflammatory agent, as well as a modulator of apoptosis and cellular stress responses.

Biochemical Pathways

This compound influences several key biochemical pathways:

- Inflammatory Response : By inhibiting the NF-kB pathway, it reduces the expression of pro-inflammatory cytokines.

- Apoptosis : The compound's ability to modulate apoptosis-related proteins positions it as a candidate for neuroprotective therapies.

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. In vitro studies have demonstrated its ability to suppress COX-2 activity, with IC values comparable to standard anti-inflammatory drugs like celecoxib .

Antiviral Potential

The compound has been investigated for its antiviral properties, particularly in the context of developing new antiviral agents. Its structural features suggest potential interactions with viral enzymes or receptors, although specific mechanisms remain to be fully elucidated.

Neuroprotective Effects

Preliminary studies indicate that this compound may offer neuroprotective benefits by mitigating oxidative stress and inflammation in neuronal cells. This aspect is particularly relevant for conditions such as neurodegenerative diseases.

Case Studies and Research Findings

- In Vitro Studies : Various studies have demonstrated the compound's effectiveness in reducing inflammatory markers in cell lines exposed to inflammatory stimuli. For instance, treatment with this compound resulted in a significant decrease in TNF-α levels in macrophage cultures.

- Animal Models : In animal models of inflammation, administration of this compound led to reduced edema and pain responses, indicating its potential therapeutic applicability in inflammatory diseases .

- Structural Activity Relationship (SAR) : Research into SAR has revealed that modifications to the pyrimidine ring can enhance biological activity. Variations such as different substituents on the phenyl ring have been shown to influence both potency and selectivity against specific biological targets .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 2-amino-4-(3-fluorophenyl)pyrimidine-5-carboxylate | Variation in phenyl substitution | Different anti-inflammatory profile |

| Methyl 2-amino-6-(4-fluorophenyl)pyrimidine-5-carboxylate | Altered substitution pattern | Enhanced neuroprotective properties |

| Methyl 2-amino-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate | Increased lipophilicity | Improved bioavailability |

Properties

IUPAC Name |

methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O2/c1-18-11(17)9-6-15-12(14)16-10(9)7-2-4-8(13)5-3-7/h2-6H,1H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLAPAXBLTBUSJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1C2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674828 | |

| Record name | Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133115-54-4 | |

| Record name | Methyl 2-amino-4-(4-fluorophenyl)-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.